![molecular formula C17H19N9O2 B7177952 3-amino-N-[3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methoxy]phenyl]pyrazine-2-carboxamide](/img/structure/B7177952.png)
3-amino-N-[3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methoxy]phenyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-[3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methoxy]phenyl]pyrazine-2-carboxamide is a complex organic compound known for its unique structure and versatile applications in various scientific fields. This compound is characterized by its pyrazine ring, triazine moiety, and multiple amine groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-amino-N-[3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methoxy]phenyl]pyrazine-2-carboxamide involves several steps. Starting with the preparation of the pyrazine-2-carboxamide backbone, the key steps include nucleophilic substitution reactions and coupling with the triazine derivative. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods: : Industrial production methods for this compound rely on optimizing reaction conditions for scalability. This may involve continuous flow synthesis, which enhances the efficiency and consistency of the product. Purification processes such as crystallization or chromatography are employed to ensure the compound meets the required standards for use in research and industry.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Reagents such as strong oxidizing agents or reducing agents are used to manipulate its chemical structure. For example, oxidation reactions may employ potassium permanganate, while reduction reactions could involve lithium aluminum hydride.
Major Products: : The major products formed from these reactions include modified derivatives of the original compound, which may exhibit different chemical and physical properties
Scientific Research Applications
Chemistry: : In the field of chemistry, this compound serves as a building block for creating more complex molecules, enabling researchers to study its reactivity and interactions.
Biology: : Its unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research.
Medicine: : This compound is explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: : It has applications in industrial processes, including the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The multiple amine groups and triazine moiety play a crucial role in binding to these targets, influencing biochemical pathways. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as those with simpler pyrazine or triazine rings, 3-amino-N-[3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methoxy]phenyl]pyrazine-2-carboxamide stands out due to its enhanced reactivity and functional versatility. Similar compounds include pyrazine-2-carboxamide and other triazine derivatives, but none possess the same combination of structural features and reactivity.
What do you think—anything else you’d like to explore about this compound?
Properties
IUPAC Name |
3-amino-N-[3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methoxy]phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N9O2/c1-26(2)17-24-12(23-16(19)25-17)9-28-11-5-3-4-10(8-11)22-15(27)13-14(18)21-7-6-20-13/h3-8H,9H2,1-2H3,(H2,18,21)(H,22,27)(H2,19,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZCLRKIXYRXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)COC2=CC=CC(=C2)NC(=O)C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
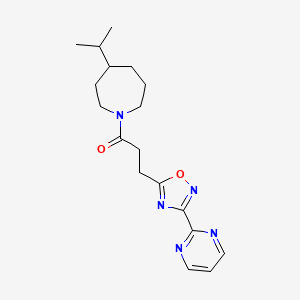
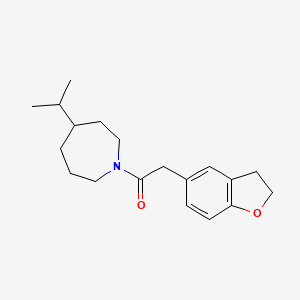
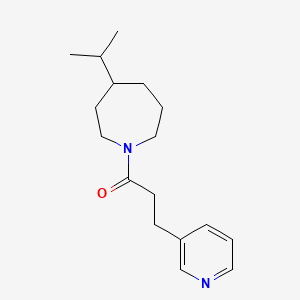
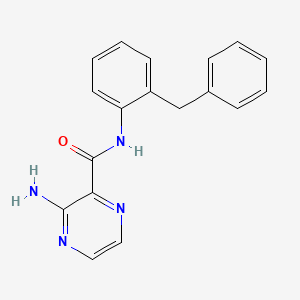
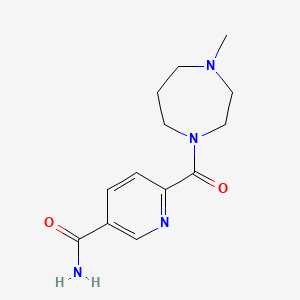
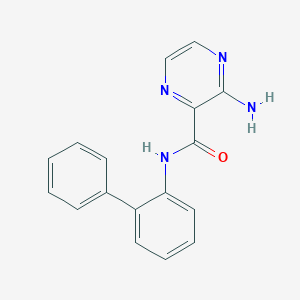
![3-amino-N-[3-(3-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7177937.png)
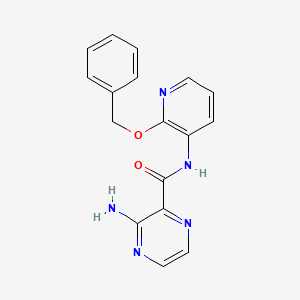
![3-amino-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7177940.png)
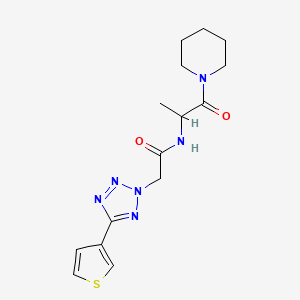
![3-amino-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7177945.png)
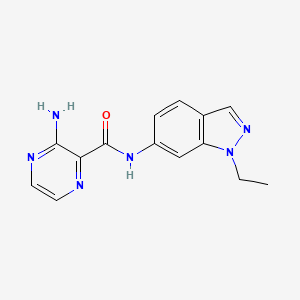
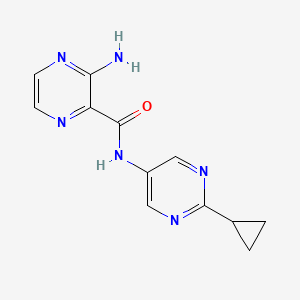
![2-Methylsulfonyl-1-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B7177981.png)
